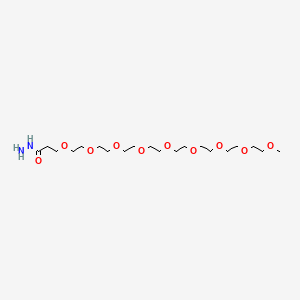
DBCO-NHCO-S-S-NHS ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenzocyclooctyne-N-hydroxysuccinimidyl ester with a disulfide bond (DBCO-NHCO-S-S-NHS ester) is a specialized chemical compound used in bioconjugation and click chemistry. This compound is particularly valuable for its ability to form stable triazole linkages with azide-functionalized molecules without the need for a copper catalyst. The presence of a cleavable disulfide bond allows for controlled release under reducing conditions, making it highly useful in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-NHCO-S-S-NHS ester involves multiple steps:
Formation of Dibenzocyclooctyne (DBCO): The initial step involves the synthesis of dibenzocyclooctyne, which is achieved through a series of cyclization reactions starting from simple aromatic precursors.
Introduction of the Disulfide Bond: The disulfide bond is introduced by reacting DBCO with a disulfide-containing linker.
Formation of the N-hydroxysuccinimidyl Ester: The final step involves the reaction of the disulfide-linked DBCO with N-hydroxysuccinimide (NHS) to form the ester
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves rigorous purification steps, including chromatography and crystallization, to ensure high purity and yield. The reaction conditions are optimized for scalability, often involving automated reactors and controlled environments to maintain consistency and quality .
Analyse Chemischer Reaktionen
Types of Reactions
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): DBCO-NHCO-S-S-NHS ester undergoes SPAAC reactions with azide-functionalized molecules, forming stable triazole linkages without the need for a copper catalyst
Reduction: The disulfide bond in the compound can be cleaved under reducing conditions, such as with dithiothreitol (DTT) or β-mercaptoethanol
Common Reagents and Conditions
Azide-Functionalized Molecules: Used in SPAAC reactions.
Reducing Agents: Dithiothreitol (DTT) or β-mercaptoethanol for cleaving the disulfide bond
Major Products Formed
Triazole Linkages: Formed during SPAAC reactions.
Cleaved Products: Resulting from the reduction of the disulfide bond
Wissenschaftliche Forschungsanwendungen
Chemistry
Bioconjugation: Used to attach biomolecules to surfaces or other molecules through SPAAC reactions
Click Chemistry: Facilitates copper-free click chemistry, making it suitable for sensitive biological applications
Biology
Protein Labeling: Used to label proteins with fluorescent tags or other markers
Drug Delivery: Incorporated into drug delivery systems for targeted release
Medicine
Antibody-Drug Conjugates (ADCs): Used as a linker in the synthesis of ADCs, allowing for targeted delivery of cytotoxic drugs to cancer cells
Industry
Wirkmechanismus
The mechanism of action of DBCO-NHCO-S-S-NHS ester involves its ability to undergo SPAAC reactions with azide-functionalized molecules. The NHS ester reacts with primary amines on biomolecules, forming stable amide bonds. The disulfide bond can be cleaved under reducing conditions, allowing for controlled release of the attached molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenzocyclooctyne-N-hydroxysuccinimidyl ester (DBCO-NHS ester): Similar in structure but lacks the disulfide bond, making it non-cleavable
Dibenzocyclooctyne-sulfo-N-hydroxysuccinimidyl ester (DBCO-sulfo-NHS ester): Contains a sulfo group, making it water-soluble
Uniqueness
The uniqueness of DBCO-NHCO-S-S-NHS ester lies in its cleavable disulfide bond, which allows for controlled release under reducing conditions. This feature makes it particularly valuable in applications where reversible conjugation is desired .
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropyl]disulfanyl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O6S2/c32-24(14-17-38-39-18-15-28(36)37-31-26(34)11-12-27(31)35)29-16-13-25(33)30-19-22-7-2-1-5-20(22)9-10-21-6-3-4-8-23(21)30/h1-8H,11-19H2,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFCJWHZTYTWKNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCSSCCC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














